1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-fluorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCNPAMKBMCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 1 3 Fluoro 1,1 Biphenyl 4 Yl Ethanone
Transition Metal-Catalyzed Cross-Coupling Protocols for Biphenyl (B1667301) Scaffold Construction
The construction of the biphenyl framework is a critical step in the synthesis of 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone. Transition metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation due to their efficiency, functional group tolerance, and substrate scope.
Palladium-Catalyzed Suzuki-Miyaura Coupling as a Primary Synthetic Route
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely utilized methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. libretexts.orgmdpi.com This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide. libretexts.org For the synthesis of this compound, this translates to the coupling of 3-fluorophenylboronic acid with a 4-haloacetophenone, most commonly 4-bromoacetophenone.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, the supporting ligand, the base, and the solvent system. A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C).
Reaction parameters such as temperature, base, and solvent are critical for optimizing the reaction yield and minimizing side products. The choice of base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base.
Table 1: Exemplary Catalytic Systems and Parameters for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ (2M aq.) | n-propanol/water | Reflux | High | acs.org |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 110 | High | ugr.es |
| Pd/C | - | Na₂CO₃ | Water | Reflux | 98 | |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp. | Very Good | nih.gov |
Note: This table presents a selection of commonly used conditions and the specific yields can vary depending on the exact substrates and reaction scale.
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromoacetophenone) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction. libretexts.org
Transmetalation: The organoboron reagent (e.g., 3-fluorophenylboronic acid), activated by the base, transfers its organic group to the palladium(II) complex. This step involves the replacement of the halide on the palladium with the aryl group from the boronic acid.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net
Exploration of Other Transition Metal Catalysis (e.g., Iridium, Cobalt, Manganese) for Biaryl Synthesis
While palladium catalysis is the most established method for Suzuki-Miyaura couplings, research into the use of more earth-abundant and cost-effective first-row transition metals has been gaining traction.
Iridium: Iridium complexes have been explored for C-H activation and arylation reactions, including the direct arylation of N-heteroarenes with arylboronic acids. nih.govnih.gov While not a direct Suzuki-Miyaura coupling, this demonstrates the potential of iridium in forming C-C bonds between aryl moieties. Further research is needed to establish its utility for the specific synthesis of this compound.
Cobalt: Cobalt-catalyzed cross-coupling reactions have emerged as a promising alternative to palladium-based systems. rsc.orgresearchgate.net Cobalt catalysts have been shown to be effective in coupling reactions involving various organic halides and organometallic reagents. rsc.org While the direct cobalt-catalyzed Suzuki-Miyaura coupling for this specific fluorinated biphenyl is not extensively documented, the broader success of cobalt in C-C bond formation suggests its potential applicability. rsc.org
Manganese: Manganese is another earth-abundant metal that has been investigated for catalysis in organic synthesis. Manganese-catalyzed coupling reactions have been reported for the formation of C-C and C-N bonds. researchgate.net For instance, manganese chloride has been used as a catalyst for the homo-coupling of aryl magnesium chlorides to produce symmetrical biaryls. researchgate.net Iron/manganese co-catalyzed cross-coupling of bis-(aryl)manganese nucleophiles with alkenyl halides has also been demonstrated, showcasing the potential of manganese in C-C bond formation. nih.gov While direct application to the synthesis of this compound via a Suzuki-type reaction is not yet established, the development of manganese catalysis is an active area of research. rsc.org
Introduction of the Ethanone (B97240) Moiety via Acylation Strategies
Once the 3-fluoro[1,1'-biphenyl] scaffold is constructed, the final step is the introduction of the ethanone group (-COCH₃). This is typically achieved through acylation reactions. Alternatively, the biphenyl scaffold can be constructed using a starting material that already contains the acetyl group, as described in the Suzuki-Miyaura section. However, if 3-fluorobiphenyl (B1329890) is the intermediate, a subsequent acylation is necessary.
Friedel-Crafts Acylation Variants for Aryl Ketone Formation
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones. masterorganicchemistry.com The reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. numberanalytics.comorganic-chemistry.org For the synthesis of this compound from 3-fluorobiphenyl, acetyl chloride or acetic anhydride would be the acylating agent.
Commonly used Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and other metal triflates. numberanalytics.com The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation. In the case of 3-fluorobiphenyl, the fluorine atom is a deactivating but ortho-, para-directing group, while the phenyl group is an activating, ortho-, para-directing group. The acylation is expected to occur on the unsubstituted phenyl ring at the position para to the point of attachment to the fluorinated ring, due to steric hindrance at the ortho positions and the activating nature of the phenyl substituent.
Table 2: Common Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Typical Acylating Agent | Solvent | General Applicability |
|---|---|---|---|
| AlCl₃ | Acetyl chloride, Acetic anhydride | Dichloromethane, Carbon disulfide | Widely used, highly reactive |
| FeCl₃ | Acetyl chloride | Dichloromethane | Milder alternative to AlCl₃ |
| Eu(NTf₂)₃ | Carboxylic acids | - | High temperature acylation |
| Zinc Oxide (ZnO) | - | - | Solid surface catalysis |
Note: The effectiveness and regioselectivity of these catalysts can be substrate-dependent.
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. libretexts.orgnumberanalytics.com The resulting aryl ketone product is less reactive than the starting material, which prevents polyacylation. organic-chemistry.org
Regioselectivity and Ortho-Directed Functionalization in Biphenyl Acylation
The synthesis of this compound via acylation of a biphenyl precursor is governed by the principles of electrophilic aromatic substitution, where regioselectivity is paramount. The primary method for introducing the acetyl group (CH₃CO-) onto the biphenyl scaffold is the Friedel-Crafts acylation. In this reaction, the directing effects of the substituents on the biphenyl rings dictate the position of the incoming acyl group.
The biphenyl system itself generally directs incoming electrophiles to the ortho and para positions, with the para position being sterically favored. When considering the unsubstituted phenyl ring of the 3'-fluorobiphenyl precursor, acylation is expected to occur predominantly at the 4-position due to the steric hindrance at the ortho positions (2- and 6-positions). The fluorine atom on the second ring, being an ortho, para-director, electronically influences the molecule, but its effect on the regioselectivity of a reaction on the other ring is less pronounced than the steric factors.
Ortho-directed functionalization represents a powerful strategy for achieving high regioselectivity. acs.org This approach utilizes a directing group covalently attached to the substrate, which coordinates to a metal catalyst and directs the reaction to a specific, adjacent C-H bond. researchgate.netnih.gov While not directly applicable to the initial para-acylation to form the title compound, this principle is crucial for subsequent functionalization steps. For instance, if a suitable directing group were present on the biphenyl system, it could override the inherent electronic and steric preferences, enabling functionalization at a specific ortho position. acs.org Transition metal-catalyzed C-H activation, in particular, has emerged as an efficient tool for direct functionalization with high regioselectivity. researchgate.net
Table 1: Directing Effects in Electrophilic Aromatic Substitution
Advanced Functionalization and Derivatization Techniques
Once synthesized, this compound can serve as a scaffold for further chemical modifications. Advanced techniques allow for precise alterations to both the aromatic rings and the ethanone side chain.
Directed C-H Activation and Boron Functionalization
Directed C-H activation is a state-of-the-art strategy for the efficient synthesis of complex organic compounds by functionalizing otherwise inert C-H bonds. nih.gov In the context of this compound, the fluorine substituent can paradoxically enhance the reactivity of C-H bonds ortho to itself, facilitating transition metal-catalyzed functionalization at these positions. acs.org This allows for the introduction of various substituents, such as aryl or alkyl groups, with high selectivity. The ethanone group itself, or a derivative, could also potentially serve as a directing group to functionalize its own ring at the ortho positions (3- and 5-positions).
Boron functionalization offers another versatile route for derivatization. This involves the introduction of a boronic acid or boronate ester group onto the aromatic framework, typically via C-H borylation or by using a pre-halogenated substrate. nih.govacs.org These borylated intermediates are exceptionally useful in synthetic chemistry, most notably as coupling partners in Suzuki reactions, allowing for the formation of new carbon-carbon bonds. researchgate.net For example, a C-H bond on either phenyl ring of the title compound could be converted into a C-B bond, which could then be used to couple with another aryl halide, creating more complex poly-aromatic structures. nih.gov
Table 2: Examples of Advanced Functionalization Reactions
Modification of the Ethanone Group (e.g., Reduction, Oxidation)
The ethanone group (-COCH₃) is a versatile functional handle that can be readily transformed into other functionalities.
Reduction: The carbonyl of the ethanone group can be reduced to a secondary alcohol, yielding 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing ketones and aldehydes. libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org A subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. chemguide.co.uk
Oxidation: While the ketone functional group is itself a product of alcohol oxidation, the ethanone group can undergo oxidative transformations. wikipedia.org For instance, the haloform reaction (using iodine in a basic solution) can convert the methyl ketone into a carboxylate, which upon acidification yields 3'-Fluoro[1,1'-biphenyl]-4-carboxylic acid. This reaction proceeds via the formation of a tri-iodomethyl intermediate which is then cleaved. Alternatively, if the ketone is first reduced to the secondary alcohol, this alcohol can be oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would oxidize it back to the ketone. libretexts.org However, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions could potentially lead to cleavage of the C-C bond or oxidation of the aromatic ring, though such reactions are often less selective. wikipedia.org
Table 3: Chemical Modifications of the Ethanone Group
Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 3 Fluoro 1,1 Biphenyl 4 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
¹H NMR spectroscopy would identify all unique proton environments in 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone. The acetyl methyl group (CH₃) would appear as a singlet in the upfield region (typically ~2.6 ppm). The aromatic protons on both biphenyl (B1667301) rings would resonate in the downfield region (typically 7.0-8.1 ppm). The specific chemical shifts and splitting patterns (coupling) would be crucial for assignment. For instance, the protons on the acetyl-substituted ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the fluorine-substituted ring would exhibit more complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling, providing key information about their position relative to the fluorine atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework and Fluorine-Carbon Coupling
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon (C=O, ~197 ppm), the methyl carbon (~26 ppm), and the twelve aromatic carbons. A key feature for this compound would be the presence of fluorine-carbon (C-F) coupling. The carbon atom directly bonded to fluorine (C-F) would appear as a doublet with a large coupling constant (¹JCF), while carbons two, three, and four bonds away would also show smaller doublet or triplet splittings (²JCF, ³JCF, ⁴JCF). magritek.com This C-F coupling pattern is definitive for confirming the position of the fluorine substituent on the biphenyl framework.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish H-H coupling correlations, confirming which protons are adjacent on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be critical for connecting the two biphenyl rings and linking the acetyl group to its corresponding ring.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis
SC-XRD provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and torsional angles.
Molecular Geometry and Conformation in Crystalline State
An SC-XRD analysis would determine the precise three-dimensional arrangement of atoms in the crystal lattice. It would confirm the planarity of the individual phenyl rings and the geometry of the ethanone (B97240) substituent. While data for the specific 3'-fluoro isomer is unavailable, studies on related compounds like 1-(2',4'-difluorobiphenyl-4-yl)ethanone show that the molecule adopts a non-planar conformation in the solid state. nih.govresearchgate.net
Analysis of Dihedral Angles and Torsion Angles within the Biphenyl Core
A crucial piece of information from SC-XRD is the dihedral angle between the two phenyl rings of the biphenyl core. This angle defines the degree of twist between the rings. For example, in the crystal structure of 1-(2',4'-difluorobiphenyl-4-yl)ethanone, the dihedral angles between the aromatic rings in two independent molecules in the asymmetric unit were found to be 46.8° and 47.6°. nih.govresearchgate.netnih.gov A similar non-planar arrangement would be expected for the 3'-fluoro isomer to minimize steric hindrance, but the precise angle would be unique to its specific electronic and packing forces.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding Interactions (e.g., C-H...F, C-H...O)
In the crystal lattice of fluorinated organic compounds, weak hydrogen bonds involving fluorine and oxygen as acceptors play a significant role. researchgate.netrsc.orgnih.gov For this compound, two primary types of hydrogen bonds are anticipated: C-H...F and C-H...O interactions.
Additionally, C-H...O hydrogen bonds are expected between the hydrogen atoms of the aromatic rings or the methyl group and the carbonyl oxygen atom of the ethanone moiety. These interactions are a common feature in the crystal structures of ketones and contribute to the formation of extended networks.
A summary of anticipated hydrogen bonding interactions is presented in the table below.
| Donor | Acceptor | Interaction Type | Probable Role in Crystal Packing |
| Aromatic C-H | Fluorine (F) | C-H...F | Dimer formation and stabilization of molecular layers. |
| Methyl C-H | Fluorine (F) | C-H...F | Cross-linking between molecular chains. |
| Aromatic C-H | Carbonyl Oxygen (O) | C-H...O | Formation of extended chains or sheets. |
| Methyl C-H | Carbonyl Oxygen (O) | C-H...O | Inter-linking of adjacent molecules. |
π-π Stacking Interactions between Aromatic Rings
The presence of two phenyl rings in the biphenyl scaffold of this compound makes π-π stacking interactions a dominant feature in its crystal packing. nih.govrsc.org These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.
In the case of fluorinated biphenyls, the introduction of an electronegative fluorine atom can influence the nature of the π-π stacking. rsc.org It can lead to offset or parallel-displaced stacking arrangements to optimize the quadrupole moments of the interacting rings. rsc.org In the crystal structure of the related compound 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, π–π interactions between the benzene rings of adjacent molecules contribute to the stacking of dimers into columns. researchgate.net The centroid-to-centroid distance observed in this related structure is approximately 3.82 Å. researchgate.net Similar interactions are expected to be a key feature in the crystal packing of the title compound, contributing to the formation of a stable, layered supramolecular assembly. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula for this compound is C14H11FO, which corresponds to a molecular weight of approximately 214.24 g/mol . nih.gov
Upon electron ionization, the molecule is expected to form a molecular ion peak (M+) at m/z 214. The fragmentation of this molecular ion would likely proceed through pathways characteristic of both acetophenone (B1666503) and fluorobiphenyl moieties. asdlib.orglibretexts.orgnist.gov
A plausible primary fragmentation step is the cleavage of the bond between the carbonyl carbon and the methyl group, a characteristic α-cleavage for ketones. asdlib.org This would result in the loss of a methyl radical (•CH3, 15 Da) to form a highly stable acylium ion at m/z 199. This is often the base peak in the mass spectra of acetophenones. asdlib.org
Further fragmentation of the m/z 199 ion could involve the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to a fragment ion at m/z 171, corresponding to the fluorobiphenyl cation. Subsequent fragmentation of the fluorobiphenyl cation would depend on the stability of the resulting fragments.
The table below summarizes the expected major fragments and their corresponding m/z values.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 214 | Molecular Ion | [C14H11FO]+• | The parent ion. |
| 199 | [M - CH3]+ | [C13H8FO]+ | Result of α-cleavage, likely the base peak. |
| 171 | [M - CH3 - CO]+ | [C12H8F]+ | Fluorobiphenyl cation. |
| 170 | [C12H7F]+• | Loss of a hydrogen atom from the fluorobiphenyl cation. | A common fragmentation pathway for aromatic systems. |
| 152 | [C12H8]+• | Loss of a fluorine radical from the fluorobiphenyl cation. | Represents the biphenyl radical cation. |
| 77 | [C6H5]+ | Phenyl cation | A common fragment in the mass spectra of aromatic compounds. |
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Vibrational Modes
The most prominent feature in the FTIR spectrum is anticipated to be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1680-1700 cm-1. youtube.com The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic ketones. proprep.com
The aromatic C-H stretching vibrations are expected to appear above 3000 cm-1. The in-plane and out-of-plane C-H bending vibrations will give rise to a series of sharp bands in the fingerprint region (below 1500 cm-1), which are characteristic of the substitution pattern of the aromatic rings.
The C-F stretching vibration is expected to produce a strong band in the FTIR spectrum, typically in the range of 1100-1250 cm-1. The vibrations of the biphenyl skeleton will also contribute to the complexity of the fingerprint region.
Raman spectroscopy, being complementary to FTIR, is particularly sensitive to the vibrations of the non-polar bonds and the aromatic rings. thermofisher.com Therefore, the symmetric vibrations of the biphenyl system are expected to be strong in the Raman spectrum.
The following table summarizes the expected characteristic vibrational frequencies and their assignments.
| Vibrational Mode | Expected Wavenumber (cm-1) | Spectroscopy | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman | Multiple weak to medium bands. |
| Methyl C-H Stretch | 2850 - 3000 | FTIR, Raman | Asymmetric and symmetric stretching. |
| Carbonyl C=O Stretch | 1680 - 1700 | FTIR (Strong) | Characteristic of an aryl ketone. |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman (Strong) | Multiple bands indicative of the biphenyl rings. |
| Methyl C-H Bend | 1350 - 1470 | FTIR | Asymmetric and symmetric bending. |
| C-F Stretch | 1100 - 1250 | FTIR (Strong) | Characteristic of the fluorinated aromatic ring. |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | FTIR (Strong) | Dependent on the substitution pattern of the rings. |
Computational Chemistry and Theoretical Investigations of 1 3 Fluoro 1,1 Biphenyl 4 Yl Ethanone
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
There is no specific data available from scholarly articles detailing DFT calculations for 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone. For analogous compounds, such as the difluorinated biphenyl (B1667301) 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone, researchers have employed DFT methods like B3LYP with basis sets such as 6-311+G* to perform such analyses. These studies on related molecules provide a framework for how such an investigation could be conducted, but the specific results for the monofluorinated title compound are absent.
Without specific studies, the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the energetic landscape for this compound remain uncalculated and unreported. Such an analysis would be crucial for understanding the compound's conformational preferences and stability.
The prediction of spectroscopic parameters like NMR chemical shifts and vibrational frequencies via computational methods is a common practice for structural elucidation. nrel.govnih.govnih.gov Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are frequently used for calculating NMR spectra. nih.gov However, no published data presents the predicted ¹H, ¹³C, or ¹⁹F NMR chemical shifts or the calculated vibrational frequencies for this compound.
Natural Bond Orbital (NBO) analysis is a powerful technique to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. While NBO analyses have been performed on similar fluorinated biphenyls to understand their electronic properties, a specific NBO study for this compound is not available in the current body of scientific literature.
Mechanistic Elucidation of Synthetic Transformations through Computational Modeling
The synthesis of biphenyl compounds is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orglibretexts.org Computational modeling is a key method for elucidating the intricate mechanisms of these catalytic cycles. nih.govresearchgate.netresearchgate.net
A computational study on the synthesis of this compound would involve mapping the potential energy surface of the reaction. This includes identifying the structures of reactants, intermediates, transition states, and products along the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). libretexts.orgnih.gov At present, such a detailed reaction pathway and characterization of transition states specifically for the formation of this compound have not been published.
Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies
Information regarding the use of isotopic labeling to probe reaction mechanisms or determine kinetic isotope effects for reactions involving this compound is not available.
Molecular Dynamics Simulations and Conformational Analysis
Specific studies on the molecular dynamics, conformational space, and intermolecular interactions of this compound in solution or condensed phases have not been reported.
Exploration of Conformational Space and Conformational Equilibria
There are no published data or theoretical calculations detailing the exploration of the conformational space or the conformational equilibria for this specific molecule.
Intermolecular Interactions in Solution and Condensed Phases
Detailed research findings on the intermolecular interactions of this compound in various phases are not present in the available scientific literature.
Structure Reactivity Relationships and Mechanistic Understanding
Impact of Fluorine Substitution on Electronic Properties and Reactivity of the Biphenyl (B1667301) System
The presence of a fluorine atom on the biphenyl scaffold significantly alters the electronic landscape of the molecule, thereby influencing its reactivity. This is primarily due to the dual electronic nature of halogens when attached to an aromatic system.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma (σ) bond. vaia.comstackexchange.com This effect decreases the electron density of the aromatic ring, making it less nucleophilic compared to unsubstituted benzene (B151609). vaia.com
Conversely, the fluorine atom possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system. This electron-donating resonance effect (+R or +M effect) increases electron density within the ring, but only at the ortho and para positions. stackexchange.comlibretexts.org
A critical aspect of fluorine's influence is the competition between these two opposing effects. For fluorine, the inductive effect is significantly stronger than its resonance effect. stackexchange.comscienceinfo.com The net result is that the fluorine atom acts as a deactivating group, making the fluorinated ring less reactive towards electrophilic aromatic substitution than benzene. vaia.comstackexchange.com However, the resonance effect, though weaker, is crucial for determining the regioselectivity of such reactions. scienceinfo.commasterorganicchemistry.com
| Effect | Description | Impact on Ring | Governing Factor |
|---|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond. | Deactivation (reduces overall electron density). | High electronegativity of fluorine. |
| Resonance Effect (+R) | Donation of lone-pair electrons into the π-system. | Activation of ortho and para positions (increases localized electron density). | Presence of lone pairs on fluorine. |
| Overall Effect | The -I effect outweighs the +R effect. | Net deactivation of the ring, but with directed reactivity. | Balance between electronegativity and π-donation. |
Conversely, the strong electron-withdrawing inductive effect of fluorine makes the aromatic ring more susceptible to nucleophilic aromatic substitution (NAS). This effect is particularly pronounced when other electron-withdrawing groups are present on the ring, as they help to stabilize the negatively charged Meisenheimer complex intermediate.
Reactivity Profile of the Ethanone (B97240) Moiety
The ethanone (or acetyl) group attached to the biphenyl system introduces another layer of electronic influence and a key site for chemical reactions.
The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. ncert.nic.inmasterorganicchemistry.com
The mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the π-bond and the formation of a tetrahedral alkoxide intermediate. ncert.nic.inmasterorganicchemistry.com Subsequent protonation of the alkoxide yields the final addition product. studymind.co.uk The reactivity of the carbonyl group is influenced by both steric and electronic factors. Aromatic ketones, such as 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone, are generally less reactive than aliphatic ketones because the resonance interaction with the aromatic ring reduces the electrophilicity of the carbonyl carbon. ncert.nic.instackexchange.com
| Nucleophile (Source) | Product Type | General Reaction |
|---|---|---|
| Hydride ion, H⁻ (from NaBH₄ or LiAlH₄) | Alcohol | R₂C=O + [H⁻] → R₂CH-O⁻ → R₂CH-OH |
| Cyanide ion, CN⁻ (from HCN/base) | Cyanohydrin | R₂C=O + CN⁻ → R₂C(CN)-O⁻ → R₂C(CN)-OH |
| Organometallic Reagents, R'⁻ (from R'MgX or R'Li) | Alcohol | R₂C=O + R'⁻ → R₂R'C-O⁻ → R₂R'C-OH |
| Amines, R'NH₂ | Imine (Schiff Base) | R₂C=O + R'NH₂ → R₂C=NR' + H₂O |
The acetyl group is a powerful electron-withdrawing substituent, acting through both inductive and resonance effects. libretexts.org Consequently, it strongly deactivates the aromatic ring to which it is attached, making it significantly less reactive in electrophilic aromatic substitution reactions than benzene. pdx.edu
This deactivation directs incoming electrophiles to the meta position. libretexts.orglibretexts.org Resonance analysis of the acetophenone (B1666503) system shows that the electron-withdrawing nature of the carbonyl group places partial positive charges at the ortho and para positions. This leaves the meta position as the most electron-rich and therefore the most favorable site for electrophilic attack. libretexts.org Due to this strong deactivation, Friedel-Crafts reactions cannot be performed on the acetophenone ring.
Catalytic Reaction Mechanisms in Biphenyl and Acylaryl Compound Synthesis
The synthesis of this compound typically involves cornerstone reactions of modern organic chemistry, namely palladium-catalyzed cross-coupling for the biphenyl core and Friedel-Crafts acylation for the introduction of the ketone functionality.
One of the most efficient methods for constructing the biphenyl skeleton is the Suzuki-Miyaura cross-coupling reaction. acs.orgmdpi.com This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org
The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.org
Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (e.g., 4-bromoacetophenone), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
Transmetalation : In the presence of a base, the organic group from the organoboron species (e.g., 3-fluorophenylboronic acid) is transferred to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the final biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Alternatively, the ethanone group can be introduced onto a pre-formed 3-fluorobiphenyl (B1329890) core via the Friedel-Crafts acylation. nih.govsigmaaldrich.com This classic electrophilic aromatic substitution reaction involves treating the aromatic compound with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com
The mechanism proceeds as follows: sigmaaldrich.com
Formation of the Electrophile : The Lewis acid catalyst coordinates to the acyl chloride, facilitating the formation of a highly electrophilic and resonance-stabilized acylium ion ([CH₃CO]⁺).
Electrophilic Attack : The π-electron system of the biphenyl ring attacks the acylium ion, forming a σ-complex (arenium ion) intermediate and temporarily disrupting the ring's aromaticity. In the case of 3-fluorobiphenyl, the acylation is expected to occur predominantly at the para-position of the unsubstituted ring due to steric hindrance and electronic activation.
Deprotonation : A base removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final aryl ketone product. A key advantage of this reaction is that the product is more deactivated than the reactant, which prevents further acylation.
Role of Catalyst Oxidation States, Ligands, and Solvents in the Synthesis of this compound
The synthesis of this compound, a fluorinated biaryl ketone, is commonly achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction. The efficiency and selectivity of this transformation are critically dependent on the interplay between the oxidation states of the palladium catalyst, the nature of the coordinating ligands, and the properties of the solvent system employed.
The catalytic cycle of the Suzuki-Miyaura reaction primarily involves the alternation of the palladium catalyst between the Pd(0) and Pd(II) oxidation states. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. For the synthesis of this compound, this would typically involve the reaction of 4-bromoacetophenone with a Pd(0) species. This step is often favored by electron-rich and bulky phosphine (B1218219) ligands, which stabilize the resulting Pd(II) intermediate.
The choice of ligand is paramount in modulating the reactivity of the palladium center. Bulky and electron-donating phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), are known to enhance the rates of both oxidative addition and the subsequent reductive elimination step. The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly reactive in oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the cleavage of the aryl-halide bond.
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It must be capable of dissolving the various components of the reaction mixture, including the aryl halide, the organoboron reagent, the base, and the palladium catalyst. Furthermore, the solvent can influence the rate of the reaction by affecting the stability of the catalytic intermediates and the transition states. For the synthesis of fluorinated biphenyls, polar aprotic solvents like dioxane and tetrahydrofuran (B95107) (THF), often in the presence of water, are commonly used. The aqueous phase is crucial for the activation of the boronic acid via the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation. The specific solvent can also impact the solubility and efficacy of the base used in the reaction.
The following table summarizes the general effects of different catalysts, ligands, and solvents on the Suzuki-Miyaura cross-coupling reaction for the synthesis of compounds analogous to this compound.
| Parameter | Type | General Effect on Reaction |
| Catalyst | Palladium(0) precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Active catalytic species is Pd(0). Precursors must be reduced in situ if starting from Pd(II). |
| Palladium(II) precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Requires in situ reduction to Pd(0) to initiate the catalytic cycle. | |
| Ligand | Bulky, electron-donating phosphines (e.g., SPhos, XPhos) | Accelerate oxidative addition and reductive elimination, leading to higher reaction rates and yields. |
| Less bulky phosphines (e.g., PPh₃) | Can be effective but may require higher temperatures and longer reaction times. | |
| Solvent | Polar aprotic (e.g., Dioxane, THF) with water | Promotes the dissolution of reagents and facilitates the formation of the active boronate species. |
| Aprotic (e.g., Toluene) | Can be used, often with a phase-transfer catalyst to facilitate the interaction between aqueous and organic phases. |
Catalytic Cycle Intermediates and Turnover-Limiting Steps
The synthesis of this compound via the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving several key intermediates. The cycle, catalyzed by a palladium complex, can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle Intermediates:
Pd(0)L₂ Complex: The active catalyst is a coordinatively unsaturated 14-electron Pd(0) complex, typically bearing two phosphine ligands (L). This species initiates the catalytic cycle by reacting with the aryl halide.
Oxidative Addition Adduct (trans-ArPd(II)(X)L₂): The first intermediate is formed through the oxidative addition of the aryl halide (e.g., 4-bromoacetophenone or 1-bromo-3-fluorobenzene) to the Pd(0)L₂ complex. This results in a square planar Pd(II) complex where the aryl group (Ar) and the halide (X) are typically in a trans configuration.
Transmetalation Intermediate: Following oxidative addition, the halide ligand is exchanged for an anionic group from the base (e.g., hydroxide (B78521) or carbonate). This is followed by transmetalation, where the aryl group from the organoboron reagent (e.g., 4-acetylphenylboronic acid or 3-fluorophenylboronic acid) is transferred to the palladium center, displacing the halide or other anionic ligand. This step involves the formation of a transient intermediate where both aryl groups are coordinated to the Pd(II) center.
Diaryl-Pd(II) Complex (cis-ArPd(II)(Ar')L₂): The product of transmetalation is a diaryl-Pd(II) complex. For reductive elimination to occur, this complex must adopt a cis configuration, which may require an isomerization from a more stable trans isomer.
Turnover-Limiting Steps:
For the synthesis of compounds structurally similar to this compound, kinetic studies on the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid have suggested that oxidative addition is the rate-determining step . mdpi.com This is often the case when less reactive aryl halides, such as aryl chlorides or some aryl bromides, are used. The strength of the carbon-halogen bond plays a significant role, with the order of reactivity being I > Br > Cl. The electronic nature of the aryl halide is also important; electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition.
However, in cases where a highly reactive aryl halide is used, or when the transmetalation step is particularly slow (for instance, with sterically hindered boronic acids or inefficient base/solvent systems), transmetalation can become the turnover-limiting step . The rate of transmetalation is influenced by the ease of formation of the reactive boronate species and its subsequent reaction with the palladium(II) intermediate.
Reductive elimination is generally considered to be a fast process, especially when bulky, electron-donating phosphine ligands are employed, as these ligands promote the formation of the three-coordinate intermediate that precedes C-C bond formation.
A summary of the catalytic cycle and potential turnover-limiting steps is presented in the table below.
| Step | Description | Key Intermediate | Factors Influencing Rate | Potential as Turnover-Limiting Step |
| Oxidative Addition | Addition of aryl halide to Pd(0) complex. | trans-ArPd(II)(X)L₂ | Nature of halide (I > Br > Cl), electronic properties of aryl halide, ligand sterics and electronics. | Often the rate-determining step, especially with less reactive aryl halides. |
| Transmetalation | Transfer of aryl group from boronic acid to Pd(II) center. | Transient intermediate with both aryl groups. | Base, solvent, nature of the organoboron reagent, ligands. | Can be rate-limiting, particularly with hindered substrates or suboptimal conditions. |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | cis-ArPd(II)(Ar')L₂ | Ligand sterics and electronics. | Generally a fast step and rarely rate-limiting with appropriate ligands. |
Advanced Research Applications and Potential in Chemical Science
Role as a Versatile Synthetic Intermediate for Complex Molecules
The molecular architecture of 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone makes it a highly adaptable intermediate in the synthesis of more complex molecules. The presence of the ketone group allows for a wide range of chemical transformations, while the fluorinated biphenyl (B1667301) moiety imparts unique electronic and steric properties to the resulting structures.
Precursor for Advanced Organic Materials and Polymers
While specific research on polymers derived directly from this compound is not extensively documented, the broader class of fluorinated biphenyl compounds is recognized for its utility in the synthesis of advanced organic materials, particularly liquid crystals. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnsf.gov The introduction of fluorine atoms into the biphenyl structure can significantly influence the mesomorphic properties of the resulting materials. nsf.gov
The synthesis of liquid crystals often involves the elaboration of a core structure, such as a biphenyl, with various terminal groups. The ketone functionality in this compound provides a reactive handle for the attachment of such groups, enabling the creation of novel liquid crystalline materials with tailored properties. For instance, the ketone could be a precursor to a variety of linkages, which are common in liquid crystal design. The fluorine atom's high electronegativity and the stability of the carbon-fluorine bond can lead to materials with desirable characteristics such as modified dielectric anisotropy and thermal stability. beilstein-journals.orgnsf.gov
Table 1: Potential Modifications of this compound for Materials Synthesis
| Starting Material | Potential Reaction | Resulting Functional Group | Application in Materials |
| This compound | Reduction | Alcohol | Precursor for polyesters, polyethers |
| This compound | Wittig Reaction | Alkene | Monomer for addition polymerization |
| This compound | Baeyer-Villiger Oxidation | Ester | Monomer for polyesters |
Building Block for Ligand Design in Organometallic Chemistry and Catalysis
In the realm of organometallic chemistry and catalysis, the design of ligands is crucial for controlling the reactivity and selectivity of metal centers. While direct applications of this compound as a ligand are not widely reported, its structure provides a foundation for the synthesis of more complex ligand systems. The biphenyl scaffold is a common feature in privileged ligands, and the presence of the fluorine atom and the ketone group offers opportunities for further functionalization.
For example, the ketone can be converted into an imine or an amine through condensation reactions, leading to the formation of bidentate or tridentate ligands. These ligands, featuring both nitrogen and potentially other donor atoms, can coordinate with a variety of transition metals, including palladium. researchgate.netnih.govnih.gov Palladium complexes, in particular, are of immense importance in cross-coupling reactions, which are fundamental transformations in organic synthesis. researchgate.net The electronic properties of the ligand, influenced by the fluorine substituent, can fine-tune the catalytic activity of the metal center.
Exploratory Research in Materials Science for Optoelectronic and Electronic Properties
Fluorinated organic compounds are increasingly investigated for their potential in electronic and optoelectronic devices. rsc.org The introduction of fluorine can alter the electronic energy levels (HOMO and LUMO) of a molecule, which in turn affects its charge transport and light-emitting properties. rsc.org While specific studies on the optoelectronic properties of this compound are limited, research on analogous fluorinated biphenyl derivatives provides insights into its potential. acs.orgnih.gov
The combination of the electron-withdrawing ketone group and the fluorinated biphenyl system can lead to materials with interesting charge-transport characteristics. Theoretical studies on similar fluorinated aromatic compounds suggest that the position and number of fluorine substituents can have a significant impact on properties like hole mobility. rsc.org Furthermore, the biphenyl core is a known chromophore, and its derivatives are often fluorescent. researchgate.net The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for investigation in applications such as organic light-emitting diodes (OLEDs) or as a component in organic photovoltaics. nih.govrsc.org
Investigations as a Lead Compound in Agrochemical Development (e.g., Herbicides)
The search for new and effective herbicides is a continuous effort in the agrochemical industry. Fluorinated compounds play a significant role in this field, with many commercial herbicides containing fluorine atoms. solvay.com The presence of fluorine can enhance the biological activity of a molecule by altering its metabolic stability, lipophilicity, and binding affinity to target enzymes. nih.gov
While there is no direct evidence of this compound itself being commercialized as a herbicide, its structural motifs are found in agrochemically active molecules. The fluorinated biphenyl scaffold is a key component in some modern pesticides. nih.gov Structure-activity relationship studies on fluorinated biphenols have shown that the position of the halogen substituents significantly influences their herbicidal activity. nih.gov
The general class of N-phenylalkanesulfonamides, which can be conceptually related to derivatives of biphenyl ethanones, has also been explored for herbicidal activity. nih.gov The development of new herbicides often involves the synthesis and screening of a large number of derivatives of a lead compound. The chemical tractability of the ketone group in this compound makes it an attractive starting point for the generation of a library of diverse compounds for biological screening. These derivatives could be tested for their ability to inhibit key plant enzymes, a common mode of action for many herbicides. mdpi.commdpi.com
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorinated aromatic protons (δ 7.2–7.8 ppm) and the ethanone carbonyl (δ ~197 ppm). Fluorine coupling splits signals into doublets .
- X-ray Crystallography : SHELX software refines crystal structures, confirming biphenyl planarity and fluorine orientation .
- GC/MS : Retention time (~21 min) and fragmentation patterns (e.g., m/z 226 [M⁺]) validate purity .
How does fluorine substitution influence electronic properties and reactivity?
Q. Advanced
- Electron-Withdrawing Effect : Fluorine decreases electron density at the biphenyl ring, lowering reaction rates in nucleophilic substitutions but enhancing stability toward oxidation .
- Crystallographic Impact : Fluorine’s van der Waals radius (1.47 Å) induces subtle distortions in crystal packing, affecting melting points and solubility .
What safety protocols are recommended for handling fluorinated aryl ketones?
Q. Basic
- PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact.
- Waste Disposal : Fluorinated byproducts require specialized disposal due to environmental persistence .
- Storage : Keep anhydrous (AlCl₃ reactions) and away from strong oxidizers .
How can computational methods aid in predicting reactivity?
Q. Advanced
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, fluorine’s inductive effect raises the LUMO energy, reducing susceptibility to nucleophiles .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .
What contradictions exist in reported synthesis yields, and how are they resolved?
Advanced
Discrepancies in yields (e.g., 78% vs. 88%) arise from:
- Catalyst Loading : Higher Pd concentrations (>5 mol%) improve turnover but increase costs .
- Purification Methods : Column chromatography (silica vs. alumina) affects recovery rates .
- Substrate Purity : Trace moisture in Friedel-Crafts reactions deactivates AlCl₃, reducing yields .
What are emerging applications in medicinal chemistry?
Q. Basic
Q. Advanced
- Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position increases binding affinity to target proteins by 20-fold .
How are crystallographic data analyzed to confirm molecular geometry?
Q. Advanced
- SHELX Refinement : Resolve torsional angles between biphenyl rings (typically 30–45°) and validate fluorine placement via residual density maps .
- Twinned Data Handling : SHELXL’s TWIN command corrects for pseudo-merohedral twinning in low-symmetry crystals .
What strategies optimize large-scale synthesis while minimizing waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
